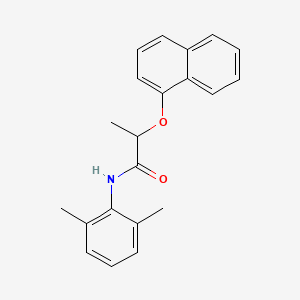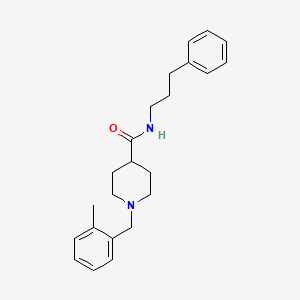
1-(2-甲基苄基)-N-(3-苯丙基)-4-哌啶甲酰胺
描述
Synthesis Analysis
The synthesis of piperidine derivatives involves multi-step chemical processes, which may include the lithiation of bromobenzhydryl methyl ether followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization. Such processes are indicative of the complex synthetic routes employed to obtain specific piperidine compounds with desired functional groups (Bauer et al., 1976).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including carboxamide compounds, is characterized by the presence of a piperidine ring, which can adopt various conformations. X-ray diffraction techniques have been used to determine the nonplanar conformation of such molecules, indicating the spatial arrangement of atoms and the presence of specific substituents that define their chemical behavior (Si-jia, 2011).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including N-dealkylation, and can participate in further synthetic modifications to alter their chemical and biological properties. The introduction of specific substituents into the piperidine moiety or the aromatic rings attached to it can significantly influence the activity and selectivity of the compounds for biological targets (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of "1-(2-methylbenzyl)-N-(3-phenylpropyl)-4-piperidinecarboxamide" would likely include its melting point, solubility in various solvents, and crystalline structure, which are critical for its formulation and application in medicinal chemistry. The crystallographic analysis can reveal the compound's conformation, packing, and potential for forming polymorphs, which are essential for understanding its stability and reactivity (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their functional groups, which dictate their reactivity, potential as ligands for biological receptors, and their role in synthetic chemistry for further derivatization. Studies on related compounds have shown that modifications on the piperidine ring or the addition of substituents can enhance their potency and selectivity for specific biological targets, indicating the importance of structural features in their chemical behavior and biological activities (Watanuki et al., 2011).
科学研究应用
HIV-1 抑制
1-(2-甲基苄基)-N-(3-苯丙基)-4-哌啶甲酰胺衍生物,如 TAK-220,已被发现为 CCR5 拮抗剂,具有高度有效的抗 HIV-1 活性。这些化合物抑制 HIV-1 包膜介导的膜融合以及在人外周血单核细胞中使用 CCR5 的 HIV-1 临床分离株的复制。特别是 TAK-220 在猴子中表现出很高的代谢稳定性和良好的药代动力学特征,使其成为治疗 HIV-1 的有希望的临床候选药物 (Imamura 等,2006)。
抗惊厥活性
基于 2-哌啶甲酸的类似物已被合成并评估其抗惊厥活性。在芳香环上引入特定基团或改变结构导致活性增强,而不会增加神经毒性。这项研究表明哌啶甲酰胺衍生物在开发癫痫新疗法中的潜力 (Ho 等,2001)。
聚合物科学
在聚合物科学中,1-(2-甲基苄基)-N-(3-苯丙基)-4-哌啶甲酰胺衍生物用作聚丙烯共聚物的抗氧化剂。与市售抗氧化剂相比,它们的性能在提高聚丙烯的热稳定性方面显示出有希望的结果,突出了它们在材料科学中的应用 (Desai 等,2004)。
抗菌剂
一系列带有哌嗪甲酰胺的 1,4-二取代 1,2,3-三唑衍生物已被合成并评估其抗菌活性。这些化合物对测试的细菌和真菌菌株表现出中等至良好的活性,证明了它们作为抗菌剂的潜力 (Jadhav 等,2017)。
中枢神经系统疾病中的 σ 配体
螺[茚满-1,4'-哌啶] 型的硅类似物已被合成并评估其药理特性,包括其对各种中枢神经系统受体的亲和力。这项研究提供了对选择性 σ 配体设计的见解,这些配体可能有利于治疗中枢神经系统疾病 (Tacke 等,2003)。
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-19-8-5-6-12-22(19)18-25-16-13-21(14-17-25)23(26)24-15-7-11-20-9-3-2-4-10-20/h2-6,8-10,12,21H,7,11,13-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRODWJXJAYCTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4621839.png)
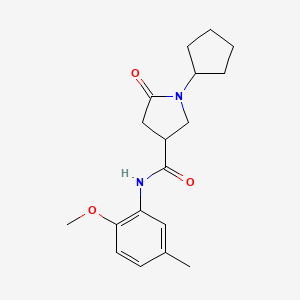
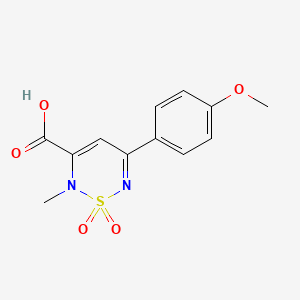
![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)
![3,5-bis[(3-fluorobenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4621857.png)
![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)
![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)
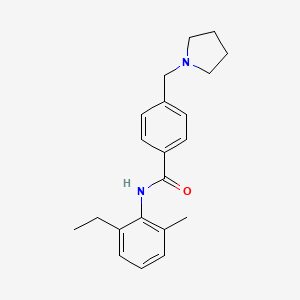
![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)
![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)
![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)
